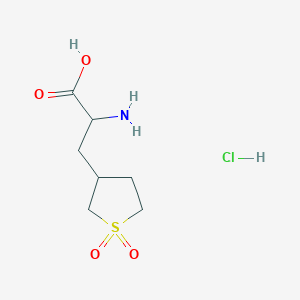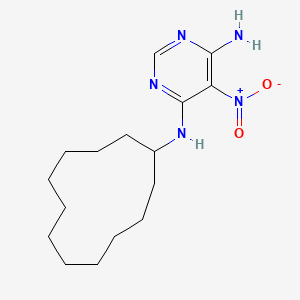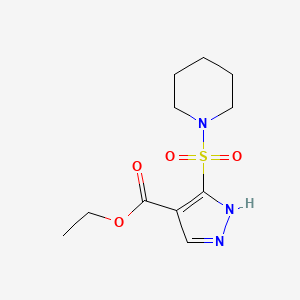
2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. This compound features a thiazole ring, a urea moiety, and a chlorophenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Urea Moiety: The urea group is introduced by reacting the thiazole derivative with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine.
Attachment of the Phenethyl Group: The phenethyl group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with phenethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific proteins or enzymes is required.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with proteins, potentially inhibiting their activity. The thiazole ring can interact with various enzymes, affecting their function. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide: Lacks the phenethyl group, which may affect its biological activity.
4-methyl-N-phenethylthiazole-5-carboxamide: Lacks the urea and chlorophenyl groups, which are crucial for its unique properties.
2-(3-(4-methylphenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide: Substitution of the chlorophenyl group with a methylphenyl group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the chlorophenyl group, urea moiety, and phenethyl group in 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-17(18(26)22-12-11-14-5-3-2-4-6-14)28-20(23-13)25-19(27)24-16-9-7-15(21)8-10-16/h2-10H,11-12H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNIZWZRNWOUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2426329.png)

![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2426333.png)
![3-[(3-Ethylazetidin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2426334.png)
![(E)-3-(2,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2426335.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2426336.png)
![3-(4-methoxyphenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2426337.png)
![[(2R)-oxetan-2-yl]methanol](/img/structure/B2426338.png)

![6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid](/img/structure/B2426341.png)
